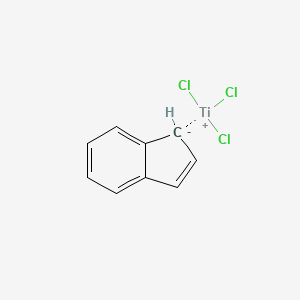
Indenyltitanium trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Indenyltitanium trichloride can be synthesized through the reaction of titanium tetrachloride with indene in the presence of a solvent such as dichloromethane . The reaction is typically carried out under an inert atmosphere, such as argon, at room temperature. The product is then purified by solvent removal and washing with pentane, followed by drying under vacuum .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trichloro(indenyl)titanium(IV) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of titanium tetrachloride and indene remains consistent, with adjustments made to reaction conditions to optimize yield and purity .
化学反应分析
Types of Reactions: Indenyltitanium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst, such as methylaluminoxane , and are carried out at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are typically new organometallic complexes with different ligands.
Polymerization Reactions: The major products are polymers, such as polyethylene.
科学研究应用
Catalysis
Polymerization Processes
Indenyltitanium trichloride is primarily used as a catalyst in olefin polymerization. It enhances the production of high-performance polymers through various polymerization techniques, including homopolymerization and copolymerization. Research indicates that this compound demonstrates superior catalytic activity compared to traditional metallocenes, leading to higher conversion rates and better control over polymer properties .
Case Study: α-Methylstyrene Polymerization
A study on the copolymerization of α-methylstyrene with styrene using this compound demonstrated that it outperformed other metallocenes in terms of conversion efficiency. The results showed that the compound facilitated the formation of well-defined copolymers with desirable thermal properties .
Materials Science
Development of Advanced Materials
this compound plays a crucial role in synthesizing advanced materials, including high-performance polymers and composites. Its ability to form unique molecular structures allows for the creation of materials with enhanced mechanical and thermal properties .
Table 1: Properties of Polymers Produced Using this compound
| Polymer Type | Tg (°C) | Tm (°C) | Yield (%) |
|---|---|---|---|
| Styrene Homopolymer | 100 | 250 | 95 |
| Copolymer (S/α-MeS) | 80 | 230 | 90 |
Pharmaceuticals
Synthesis of Active Pharmaceutical Ingredients (APIs)
In pharmaceutical research, this compound is utilized to streamline the synthesis of complex organic molecules. Its catalytic properties facilitate the formation of APIs, improving yield and purity in drug manufacturing processes .
Environmental Applications
Green Chemistry Initiatives
The compound is involved in developing environmentally friendly chemical processes. By promoting reactions that minimize waste and energy consumption, this compound aligns with green chemistry principles, enhancing sustainability in chemical manufacturing .
Research and Development
Innovative Chemical Pathways
this compound serves as a valuable tool in academic and industrial research settings. It enables scientists to explore new chemical pathways and develop innovative solutions across various fields, including materials science, catalysis, and organic synthesis .
作用机制
The mechanism by which trichloro(indenyl)titanium(IV) exerts its effects is primarily through its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with the monomer units and promoting their linkage . The molecular targets and pathways involved include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
相似化合物的比较
Comparison:
- Indenyltitanium trichloride is unique in its ability to act as a catalyst for specific polymerization reactions, particularly for ethene .
- Dichlorobis(indenyl)titanium(IV) , while similar, has different ligand arrangements and may exhibit different catalytic properties .
- Titanium tetrachloride is a precursor in the synthesis of trichloro(indenyl)titanium(IV) and has broader applications in various chemical reactions .
属性
分子式 |
C9H7Cl3Ti |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
1H-inden-1-ide;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI 键 |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
规范 SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















